molecular formula C6H5BrINO B15224353 3-Bromo-2-iodo-5-methoxypyridine CAS No. 1256806-35-5

3-Bromo-2-iodo-5-methoxypyridine

Cat. No.: B15224353
CAS No.: 1256806-35-5
M. Wt: 313.92 g/mol
InChI Key: DDKUFLFQRYYSBN-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-methoxypyridine (CAS: 944805-60-1) is a halogenated pyridine derivative with the molecular formula C₆H₅BrINO and a molecular weight of 314.92 g/mol . Its structure features a pyridine ring substituted with bromine at position 5, iodine at position 2, and a methoxy group at position 3 (Figure 1). The SMILES notation is COC1=C(C=C(C=N1)Br)I, and its InChIKey is ZKVDYKJRRHTPLT-UHFFFAOYSA-N . This compound is primarily used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the iodine atom acts as a reactive leaving group .

Properties

CAS No.

1256806-35-5

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

3-bromo-2-iodo-5-methoxypyridine

InChI

InChI=1S/C6H5BrINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

DDKUFLFQRYYSBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-5-methoxypyridine typically involves halogenation reactions. One common method includes the bromination and iodination of 5-methoxypyridine. The process may involve the use of bromine and iodine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce methoxy-substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Key Comparative Insights:

Halogen Influence :

  • The iodine substituent in this compound enhances its utility in metal-catalyzed cross-coupling reactions compared to bromine- or chlorine-only analogs (e.g., 3-Bromo-5-methoxypyridine) .
  • Chlorine in 3-Bromo-5-chloro-2-methoxypyridine offers a balance between reactivity and stability, favoring electrophilic aromatic substitution .

Substituent Position Effects: Regioisomers like 5-Bromo-3-iodo-2-methoxypyridine (Br at 5, I at 3, OCH₃ at 2) exhibit distinct electronic profiles, altering reactivity in nucleophilic substitutions .

Functional Group Variations :

  • Methoxy vs. ethoxy groups influence solubility and metabolic stability. Ethoxy-substituted derivatives (e.g., 3-Bromo-5-ethoxypyridine) are more lipophilic, making them suitable for blood-brain barrier penetration in CNS drug development .

Applications :

  • Halogenated pyridines with iodine (e.g., this compound) are critical in synthesizing aryl iodides for radiopharmaceuticals .
  • Bromine-only analogs like 3-Bromo-5-methoxypyridine are widely used in antitumor and antimicrobial agent synthesis .

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